3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid
Overview
Description
3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It is known that this compound is used as a rigid linker in the development of proteolysis targeting chimeras (protacs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound 3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is used as a rigid linker in PROTACs . The rigidity of the linker may impact the three-dimensional orientation of the PROTAC, which in turn can influence the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase . This can optimize the drug-like properties of the PROTAC .
Biochemical Pathways
As a component of protacs, this compound would be involved in the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, and its manipulation allows for the targeted degradation of specific proteins .
Pharmacokinetics
As a component of protacs, the pharmacokinetics of this compound would be influenced by the properties of the protac as a whole .
Result of Action
As a component of protacs, this compound would contribute to the targeted degradation of specific proteins . This can result in a variety of effects depending on the function of the degraded protein .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the action of this compound .
Biochemical Analysis
Biochemical Properties
3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and biomolecules, facilitating the formation of peptide bonds and other chemical transformations. The compound’s Boc protecting group is crucial in preventing unwanted side reactions during synthesis. Enzymes such as proteases and peptidases can remove the Boc group, allowing the azetidine ring to participate in further biochemical reactions. Additionally, this compound can interact with amino acids and other small molecules, forming stable complexes that are essential for various biochemical processes .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in cellular responses. For example, it can affect the phosphorylation status of key signaling proteins, thereby altering their activity and downstream effects. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of specific genes, ultimately affecting cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, modulating their activity. For instance, it can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The Boc protecting group can be cleaved by specific enzymes, exposing the reactive azetidine ring, which can then participate in further chemical reactions. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light, heat, or moisture. This degradation can lead to changes in its biochemical activity and effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, although its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound’s effects become detrimental, leading to cellular damage and other adverse outcomes. It is essential to carefully control the dosage of this compound in animal studies to avoid toxicity and ensure optimal results .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions. These metabolic pathways are essential for the compound’s activity and effectiveness in biochemical applications. Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and effectiveness, as its localization within cells can influence its interactions with target biomolecules. Additionally, the compound’s accumulation in specific tissues can have implications for its overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can participate in various biochemical reactions. The subcellular localization of this compound is essential for its role in cellular processes and overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid typically involves the protection of azetidine with a tert-butoxycarbonyl (Boc) group followed by the introduction of a propanoic acid moiety. One common method involves the reaction of azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected azetidine. This intermediate is then reacted with a suitable propanoic acid derivative under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems for the efficient introduction of the tert-butoxycarbonyl group. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biochemical probes and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-3-azetidinepropanoic acid
- 3-Azetidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]
- 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid
Uniqueness
3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is unique due to its combination of the azetidine ring and the Boc-protected propanoic acid moiety. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-8(7-12)4-5-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYWARXNNONHLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1521114-14-6 | |
Record name | 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.